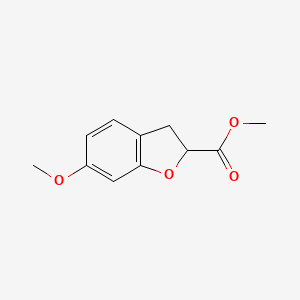
(4-Iodo-3-methoxyphenyl)methanol
Descripción general
Descripción
“(4-Iodo-3-methoxyphenyl)methanol” is a chemical compound with the molecular formula C8H9IO2 . It is also known as Iodoveratryl alcohol or Vanicel. It is used in the preparation of semiconductors, nanosheets, and nanocrystals . It also serves as a reagent for various chemical organic reactions .
Molecular Structure Analysis
The molecular weight of “(4-Iodo-3-methoxyphenyl)methanol” is 264.06 g/mol . The InChI Key is HOPYAKZZCSYZBV-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“(4-Iodo-3-methoxyphenyl)methanol” is a solid at room temperature . It should be stored in a cool, dry place in a well-sealed container . It is incompatible with oxidizing agents, acids, acid chlorides, and acid anhydrides .
Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Catalysis
Compounds similar to (4-Iodo-3-methoxyphenyl)methanol have been utilized in asymmetric synthesis. For instance, [(4-methoxyphenyl)methanol derivatives were used as chiral auxiliaries in the asymmetric synthesis of α-hydroxy esters, a process controlled by bidentate chelation (Jung, Ho, & Kim, 2000). This indicates the potential use of (4-Iodo-3-methoxyphenyl)methanol in stereocontrolled chemical synthesis.
Organic Synthesis and Cyclization Reactions
In organic synthesis, compounds resembling (4-Iodo-3-methoxyphenyl)methanol have been involved in cyclization reactions. An example is the smooth reaction of (2-(4-Methoxyphenyl)-4-methylenetetrahydrofuran-3-yl)methanol with aldehydes in the presence of InCl3 to yield hexahydro-1H-furo[3,4-c]pyran derivatives (Reddy et al., 2012). This suggests potential applications of (4-Iodo-3-methoxyphenyl)methanol in similar cyclization reactions to synthesize novel organic compounds.
Catalysis and Reaction Mechanism Studies
Research has also been conducted on the use of similar compounds in catalysis and reaction mechanism studies. For example, [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid, closely related to (4-Iodo-3-methoxyphenyl)methanol, was developed as a catalyst for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones (Yakura et al., 2018). This highlights the potential role of (4-Iodo-3-methoxyphenyl)methanol in catalytic processes, particularly in oxidative reactions.
Material Science and Polymer Chemistry
Methoxyphenyl derivatives have been used in material science and polymer chemistry. A study involved the synthesis of new monomers containing methoxyphenyl groups for the development of proton exchange membranes (Wang et al., 2012). This suggests the potential application of (4-Iodo-3-methoxyphenyl)methanol in the synthesis of novel materials, particularly in the field of membrane technology.
Electrochemistry
In electrochemistry, methoxyphenyl derivatives have been explored for their potential applications. For example, nickel(II) tetrakis(3-methoxy-4-hydroxyphenyl)porphyrin film was used for the electrocatalytic oxidation of alcohols (Ciszewski & Milczarek, 1996). This implies that (4-Iodo-3-methoxyphenyl)methanol could be explored in similar electrochemical applications, such as in the development of modified electrodes or as a component in catalytic systems.
Safety and Hazards
“(4-Iodo-3-methoxyphenyl)methanol” is classified as Acute toxicity - Oral (Category 4), Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 4 . It is harmful if swallowed and may cause long-lasting harmful effects to aquatic life . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and avoiding release to the environment .
Propiedades
IUPAC Name |
(4-iodo-3-methoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4,10H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPYAKZZCSYZBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Iodo-3-methoxyphenyl)methanol | |
CAS RN |
244257-61-2 | |
| Record name | 4-Iodo-3-methoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane](/img/structure/B3040771.png)




![8H-thieno[2,3-b]indole](/img/structure/B3040779.png)

![4-[4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine](/img/structure/B3040783.png)





